molecular formula C7H3Br2N5O2 B3037324 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine CAS No. 477860-59-6

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine

Cat. No. B3037324
CAS RN: 477860-59-6
M. Wt: 348.94 g/mol
InChI Key: PWTRPILBGVVNRN-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine” is a complex organic molecule that contains a pyridine ring and a 1,2,4-triazole ring, which are common structures in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it’s likely that it involves the reaction of a 3,5-dibromo-1H-1,2,4-triazole with a 3-nitropyridine derivative. The 3,5-dibromo-1H-1,2,4-triazole itself can be synthesized from 3-bromo-1H-1,2,4-triazole .


Molecular Structure Analysis

The molecule contains a 1,2,4-triazole ring and a pyridine ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Synthesis and Material Chemistry

  • Vicarious Nucleophilic Amination : The compound has been utilized in vicarious nucleophilic substitution reactions for aminating 3-nitropyridine compounds, showing good yields and providing a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

  • Preparation of Energetic Compounds : It is used in synthesizing energetic compounds containing an explosophore, indicating potential in the development of new high-energy density materials (Gulyaev et al., 2021).

  • Synthesis of Dibromo-triazoles : This chemical is instrumental in synthesizing dibromo-triazoles and their amino derivatives, which are vital in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and systemic nature (Yu et al., 2014).

Energetic Materials and Explosives

  • High-Energy and Low-Sensitivity Compounds : Its derivatives are synthesized for creating new energetic compounds with acceptable thermal stability and low mechanical sensitivity, suitable for applications in explosives (Yao et al., 2021).

  • Nonlinear Optical Materials : It has been explored for use in nonlinear optical materials, though some derivatives do not show significant second-harmonic generation activity (Okazaki et al., 1994).

  • Nitrogen-Rich Salts : Used in synthesizing nitrogen-rich salts combining 1,2,4-triazole and 1,2,3-triazole rings, showing promise in energetic materials with high density, positive heats of formation, and good sensitivities (Xu et al., 2018).

Pharmaceutical and Biomedical Applications

  • Antifungal Agents : Derivatives of this compound have been used to develop antifungal agents, highlighting its potential in pharmacology and biochemistry (Bennett et al., 1988).

  • Xanthine Oxidoreductase Inhibition : A derivative, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, has been identified as a potent inhibitor of xanthine oxidoreductase, suggesting pharmaceutical applications (Matsumoto et al., 2011).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds containing a 1,2,4-triazole or pyridine ring are often studied for their potential uses in medicine and agriculture .

properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N5O2/c8-6-11-7(9)13(12-6)5-4(14(15)16)2-1-3-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTRPILBGVVNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=NC(=N2)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
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2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine

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